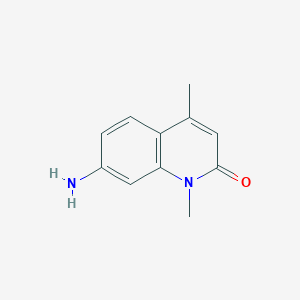

2(1H)-Quinolinone, 7-amino-1,4-dimethyl-

Description

Structural Classification within the Quinolone Family

2(1H)-Quinolinone, 7-amino-1,4-dimethyl- belongs to the quinolin-2(1H)-one subclass of quinolone compounds, which are characterized by their bicyclic benzene-pyridinic ring scaffold with nitrogen at the first position and a carbonyl group at the second position. The quinolone scaffold represents a fundamental heterocyclic aromatic system that has garnered significant attention in organic chemistry due to its versatility and biological activity. Within this classification system, the compound features a quinolin-2(1H)-one core structure, distinguishing it from the quinolin-4(1H)-one variants that contain the carbonyl functionality at the fourth position rather than the second.

The structural modifications present in 2(1H)-Quinolinone, 7-amino-1,4-dimethyl- include an amino group at the 7-position and methyl substituents at both the 1 and 4 positions. These substitution patterns place this compound within a specific subset of functionalized quinolones that exhibit enhanced chemical reactivity and potential biological activity compared to the parent quinolone structure. The presence of both hydrogen bond donor functionality through the amino group and hydrogen bond acceptor capability through the carbonyl group creates a molecule with diverse intermolecular interaction potential.

The compound's classification within the broader heterocyclic compound family places it among the nitrogen-containing aromatic systems that constitute a significant portion of known organic compounds. Heterocyclic compounds, which contain atoms of at least two different elements as ring members, represent more than half of all known compounds and include 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The quinoline framework, which forms the basis of this compound's structure, exemplifies the fused benzene derivatives of nitrogen heterocycles, specifically representing the benzene-fused analog of pyridine.

Historical Context of Quinolone Research

The historical development of quinolone research traces back to the early 1960s with the discovery of nalidixic acid, which emerged as an unexpected byproduct during chloroquine synthesis attempts. This serendipitous discovery occurred when George Lesher and colleagues at Sterling Drug identified an active impurity in a chemical distillate during antimalarial drug synthesis efforts. The initial quinolone compound demonstrated anti-Gram-negative antibacterial activity, though its potency and antimicrobial spectrum were initially considered insufficient for therapeutic application.

The evolution of quinolone research progressed through distinct generations, with nalidixic acid representing the first-generation quinolones introduced in 1962 for urinary tract infection treatment. The subsequent development included other first-generation compounds such as pipemidic acid, oxolinic acid, and cinoxacin during the 1970s, though these represented only marginal improvements over the original nalidixic acid. The breakthrough advancement came with second-generation quinolones, which introduced fluorine atoms into the molecular structure, creating fluoroquinolones with significantly expanded antibacterial activity encompassing both Gram-negative and Gram-positive bacteria.

Industrial research efforts parallel to the Sterling Drug discoveries revealed that Imperial Chemical Industries had also been investigating quinolone structures during the same period. Walter Hepworth, an Imperial Chemical Industries chemist, contributed to multiple patents covering quinolone core structures and was particularly interested in antibacterial 6-nitro-3-carboxy substituted quinolones. This concurrent research activity demonstrates the widespread scientific interest in quinolone chemistry that developed during the late 1950s and early 1960s.

The recognition that simple quinolone structures might have emerged years earlier came from retrospective analysis showing that Australian academic researchers had described 6-nitro substituted and 6-unsubstituted 3-carboxyquinolones in 1949 papers, though without testing for biological activity. This historical perspective suggests that the quinolone class of compounds could have been discovered much earlier had systematic biological screening been conducted on these early synthetic products.

Significance in Organic and Medicinal Chemistry

The significance of 2(1H)-Quinolinone, 7-amino-1,4-dimethyl- in organic chemistry derives from its representation of advanced synthetic methodology applications and its potential as a building block for more complex pharmaceutical compounds. Quinolin-4-ones, which share structural similarities with this compound, have been recognized as one of the most important families of antimicrobial agents, representing fully synthetic compounds as opposed to naturally derived antibiotics. The synthetic accessibility and ease of derivatization at multiple positions have allowed medicinal chemists to explore quinolones and their chemical diversity to discover newer bioactive agents.

The compound's medicinal chemistry significance stems from the established therapeutic potential of quinolone scaffolds in various disease areas. The quinolone framework has demonstrated diverse pharmacological activities, including antitumor activity, and has progressed into various phases of clinical trials for target-specific anticancer applications. The presence of both hydrogen bond donor functionality through the amino group and acceptor capability through the carbonyl group provides structural features that enable specific binding interactions with various biological targets.

Natural product research has revealed the widespread occurrence of quinoline alkaloids with significant bioactivity. Over 200 biologically active quinoline and quinazoline alkaloids have been identified in nature, demonstrating the inherent biological relevance of these structural frameworks. Examples include compounds such as graveolin, which exhibits antifungal and antimicrobial properties along with cytotoxic activity against melanoma cells. Additionally, punarnavine, isolated from Boerhaavia diffusa roots, has shown hepatoprotective, immunomodulatory, anti-stress, and anti-oxidative properties, with recent attention focused on its anticancer effects.

The structural modifications present in 2(1H)-Quinolinone, 7-amino-1,4-dimethyl- align with established structure-activity relationship principles for quinolone compounds. Research has demonstrated that substitution at the amino functionality of quinolone motifs provides opportunities for suitable functionalization, while appropriate substitution at the third, sixth, and seventh carbon positions can result in selective agents binding specifically with various drug targets. This rational design approach has enabled the development of quinolone derivatives with enhanced selectivity and potency for specific therapeutic applications.

Research Importance and Current Scientific Interest

Current scientific interest in 2(1H)-Quinolinone, 7-amino-1,4-dimethyl- reflects the broader research momentum surrounding quinolone-based drug discovery and development. The compound represents a valuable synthetic intermediate and potential lead structure for medicinal chemistry optimization programs. Research into quinolone scaffolds has revealed their potential as anticancer agents, with both quinolin-2(1H)-one and quinolin-4(1H)-one classes showing promise in this therapeutic area. The structural features of 2(1H)-Quinolinone, 7-amino-1,4-dimethyl- position it as a candidate for further derivatization and biological evaluation.

The research importance of this compound is enhanced by the established precedent of successful quinolone-based pharmaceuticals and the ongoing need for novel therapeutic agents. The synthetic feasibility and ease of derivatization at multiple positions have made quinolones attractive targets for medicinal chemistry programs. The presence of the amino functionality at the 7-position provides a handle for further chemical modification, while the dimethyl substitutions at the 1 and 4 positions may confer specific pharmacokinetic or pharmacodynamic properties.

Contemporary research efforts have focused on understanding the structure-activity relationships and molecular mechanisms of quinolone compounds to enable rational design of next-generation therapeutics. The development of quinoline-based bisphenols as sensing agents represents one example of expanded applications for quinoline derivatives beyond traditional antimicrobial uses. Additionally, research into quinolone resistance mechanisms, particularly the role of 4-Hydroxy-2-alkylquinolines in antibiotic resistance, has highlighted the continued relevance of quinolone chemistry in addressing current medical challenges.

The compound's potential applications extend beyond traditional pharmaceutical development to include roles in chemical biology research and as molecular probes for biological system studies. The quinolone scaffold's ability to interact with various biological targets, including DNA topoisomerases and other enzymes, makes derivatives such as 2(1H)-Quinolinone, 7-amino-1,4-dimethyl- valuable tools for mechanistic studies and target validation research. This multifaceted research potential ensures continued scientific interest in this compound and related quinolone structures as both therapeutic agents and research tools.

Table 1: Chemical Properties of 2(1H)-Quinolinone, 7-amino-1,4-dimethyl-

Table 2: Structural Classification of Related Quinolone Compounds

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

7-amino-1,4-dimethylquinolin-2-one |

InChI |

InChI=1S/C11H12N2O/c1-7-5-11(14)13(2)10-6-8(12)3-4-9(7)10/h3-6H,12H2,1-2H3 |

InChI Key |

OYMQZZRVTJPYGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of quinolinone compounds exhibit broad-spectrum antimicrobial properties. Specifically, 7-amino-1,4-dimethyl-quinolinones have been shown to be effective against resistant strains of bacteria. A study highlighted the synthesis of compounds featuring a substituted pyrrolidine at the 7-position of the quinolone nucleus, which showed promising results as antimicrobial agents against various pathogenic microorganisms .

Inhibition of Quinone Reductase 2 (QR2)

Another significant application of quinolinone derivatives is their role as inhibitors of quinone reductase 2 (QR2). A series of ammosamide B analogues were synthesized and evaluated for their QR2 inhibitory activity. The findings indicated that modifications to the structure could enhance inhibitory potency significantly, with some compounds achieving IC50 values as low as 4.1 nM . This suggests potential therapeutic applications in conditions where QR2 plays a critical role.

Dyeing Processes

Hair Dyeing Applications

Cationic derivatives of quinolinones have been explored for their use in hair dye formulations. The invention of cationic 7-amino-1,2,3,4-tetrahydroquinolines has led to the development of dyeing compositions that effectively color keratin fibers while being resistant to washing and fading . These compounds can produce uniform coloration across different hair types and conditions, making them valuable in cosmetic formulations.

Biological Research

Structural Studies and Derivative Synthesis

The versatility of 2(1H)-quinolinone derivatives allows for extensive structural modifications leading to various biological activities. Researchers have synthesized numerous derivatives to explore their biological properties further. For instance, modifications at the C-2 position have resulted in compounds with enhanced biological activity against QR2 . This adaptability makes quinolinones a focus for ongoing research into new therapeutic agents.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogues and Substituent Differences

| Compound Name | Substituents | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|---|

| 7-Amino-4-methylquinolin-2(1H)-one | 7-amino, 4-methyl | 19840-99-4 | C₁₀H₁₀N₂O | Lacks 1-methyl group |

| 1,4-Dimethylquinolin-2(1H)-one | 1,4-dimethyl | 2584-47-6 | C₁₁H₁₁NO | Lacks 7-amino group |

| 4,4-Dimethyl-3,4-dihydroquinolin-2-one | 4,4-dimethyl, dihydro structure | 76693-04-4 | C₁₁H₁₃NO | Saturated ring at C3-C4 |

| 7-Amino-1,3-dimethyl-2(1H)-quinolinone | 7-amino, 1,3-dimethyl | Not provided | C₁₁H₁₂N₂O | Methyl groups at 1 and 3 |

- This may enhance interactions with biological targets like kinases or receptors .

Physicochemical Properties

- Polarity: The 7-amino group increases polarity relative to methyl-only derivatives (e.g., 1,4-dimethylquinolin-2(1H)-one), likely improving aqueous solubility .

- Stability: Quinolinones with electron-donating groups (e.g., methyl, amino) exhibit enhanced stability under acidic conditions compared to halogenated derivatives (e.g., 7-(4-chlorobutoxy)-3,4-dihydroquinolinone, CAS 129722-34-5) .

Preparation Methods

Conrad–Limpach Method

- Overview: Developed in 1887, this method involves the condensation of aniline derivatives with β-ketoesters (e.g., acetyl acetic ester) to form an iminoester intermediate, which undergoes thermal cyclization to yield quinolin-4-ones.

- Mechanism: The iminoester exists in equilibrium with an iminoenol form, which cyclizes via an intramolecular hetero-Diels–Alder reaction to form a hemiketal intermediate. Subsequent elimination and tautomerization yield the quinolinone.

- Conditions: High temperatures (200–250 °C) and often strong acid catalysts are required. Use of inert, high-boiling solvents such as mineral oil or diphenyl ether improves yields (up to 95%).

- Limitations: High temperature leads to energy-intensive processes and difficulties in solvent removal. The method is well-suited for synthesizing 4-substituted quinolinones but can be adapted for amino substitutions at position 7 by using appropriately substituted anilines.

Gould–Jacobs Reaction

Biere-Seelen Synthesis

- Procedure: Involves Michael addition of dimethyl acetylenedicarboxylate to methyl anthranilate, followed by base-induced cyclization to quinolin-4-one diesters.

- Subsequent Steps: Hydrolysis and thermal decarboxylation produce quinolin-4-one derivatives.

- Yields: The method can give moderate to good yields (up to 92% for certain steps).

- Applicability: This route allows functionalization at various positions but is more complex and less direct for 7-amino-1,4-dimethyl derivatives.

Modern and Catalytic Approaches

Transition Metal-Catalyzed Carbonylation and Cyclization

- Mechanism: Pd(0)-catalyzed Sonogashira carbonylation of 2-iodoaniline derivatives forms alkynyl intermediates that cyclize to quinolin-4-ones upon addition of amines.

- Advantages: Milder conditions, higher selectivity, and potential for functional group tolerance.

- Example: Use of molybdenum hexacarbonyl as a CO source improves safety and convenience over gaseous CO.

- This method can be adapted for 7-amino substitution by starting from appropriately substituted anilines.

N-Acyliminium Ion Strategy for Substituted Quinolinones

- Description: Reduction of 3,4-dihydro-2(1H)-quinolinone lactams to N-acyliminium ions allows incorporation of substituents at the α-position to nitrogen.

- Procedure: Reaction of 3,4-dihydro-2(1H)-quinolinone with lithium bis(trimethylsilyl)amide and benzyl chloroformate, followed by reduction with diisobutylaluminium hydride and further transformations, yields functionalized tetrahydroquinoline derivatives.

- Relevance: This method enables the synthesis of α-substituted quinolinones, which can be further modified to introduce amino and methyl groups at desired positions.

- Yield: Overall yields up to 74% from quinoline have been reported, which is efficient compared to other methods.

Specific Synthesis of 7-Amino-1,4-dimethyl-2(1H)-quinolinone

While direct literature specifically describing the synthesis of 7-amino-1,4-dimethyl-2(1H)-quinolinone is limited, related compounds such as 7-amino-4-methylquinolin-2(1H)-one have been synthesized successfully using classical methods:

Synthesis Example: 7-Amino-4-methylquinolin-2(1H)-one

- Method: Condensation of substituted aniline with appropriate ketoesters following the Conrad–Limpach method.

- Characterization: The product was obtained as an off-white crystalline solid with a 47% yield and melting point around 269–272 °C.

- Spectroscopic Data:

- FT-IR showed characteristic NH2 and amide carbonyl bands.

- 1H-NMR revealed aromatic protons and methyl group signals consistent with substitution pattern.

- 13C-NMR confirmed aromatic and carbonyl carbons.

- Solubility: Poor in most solvents except DMSO and DMF.

- Biological Activity: Exhibited moderate antifungal activity.

This example suggests that variation of substituents on the aniline precursor and ketoester could yield 7-amino-1,4-dimethyl derivatives by introducing methyl groups at the 1 and 4 positions during synthesis.

Summary Table of Preparation Methods

Research Findings and Notes

- The Conrad–Limpach method remains a cornerstone for synthesizing quinolin-4-ones with amino substituents, including 7-amino derivatives, despite requiring harsh conditions.

- Modern catalytic methods using Pd(0) and molybdenum hexacarbonyl offer safer, milder alternatives for functionalized quinolinones, potentially adaptable for 7-amino-1,4-dimethyl derivatives.

- The N-acyliminium ion strategy provides a versatile route to introduce methyl and amino groups at specific positions on the quinolinone ring, with good yields and milder conditions.

- Spectroscopic characterization (FT-IR, 1H-NMR, 13C-NMR) is essential to confirm substitution patterns and purity of the synthesized compounds.

- Solubility challenges in common solvents necessitate the use of DMSO or DMF for further applications or biological testing.

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the common synthetic routes for 7-amino-1,4-dimethyl-2(1H)-quinolinone, and how can reaction conditions be optimized for yield? A1. The compound is typically synthesized via cyclization of substituted anilines with β-ketoesters or via Vilsmeier-Haack formylation/acetylation of precursor quinolines . Key optimizations include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during formylation steps .

- Catalyst selection : Lewis acids like POCl₃ improve regioselectivity in chlorination steps .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) resolves positional isomers .

Advanced: Q. Q2. How do substituent positions (e.g., 1,4-dimethyl vs. 3,4-dimethyl) affect regioselectivity during synthesis? A2. Substituents influence electron density and steric hindrance. For example:

- 1,4-Dimethyl groups direct electrophilic attack to the 7-position due to steric shielding at the 1-position and electron-donating effects .

- Contradictory outcomes (e.g., 3-substitution) may arise from competing Friedel-Crafts pathways in polar solvents like DMF . Validate regiochemistry via NOESY NMR or X-ray crystallography .

Structural Characterization

Basic: Q. Q3. What spectroscopic methods are critical for confirming the structure of 7-amino-1,4-dimethyl-2(1H)-quinolinone? A3. Essential techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- FT-IR : Confirm lactam C=O stretch (~1650 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .

- HRMS : Verify molecular ion [M+H]⁺ at m/z 203.1052 (C₁₁H₁₃N₂O⁺) .

Advanced: Q. Q4. How can computational methods resolve ambiguities in tautomeric forms (e.g., lactam vs. lactim)? A4. Density Functional Theory (DFT) calculates energy differences between tautomers. For example:

- Lactam form is typically more stable by ~5 kcal/mol due to resonance stabilization .

- Compare computed ¹³C NMR shifts with experimental data (RMSD < 2 ppm) to validate .

Biological Activity Evaluation

Basic: Q. Q5. What in vitro assays are used to assess the neuroleptic or antimicrobial potential of 7-amino-1,4-dimethyl-2(1H)-quinolinone derivatives? A5. Standard assays include:

- Dopamine D₂ receptor binding : Radioligand competition assays (³H-spiperone) for neuroleptic activity .

- Antimicrobial screening : Broth microdilution (MIC) against S. aureus and E. coli .

Advanced: Q. Q6. How can conflicting bioactivity data between similar derivatives (e.g., 7-amino vs. 7-chloro) be rationalized? A6. Discrepancies often arise from:

- Electronic effects : Electron-withdrawing groups (e.g., Cl) reduce basicity, altering receptor binding .

- Solubility : Methyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility . Use QSAR models to correlate logP with activity .

Data Contradiction and Reproducibility

Advanced: Q. Q7. How should researchers address inconsistencies in reported synthetic yields (e.g., 40% vs. 65%) for this compound? A7. Investigate variables:

- Purity of precursors : Impurities in 4-methylaniline reduce cyclization efficiency .

- Atmosphere : Oxygen-free conditions prevent oxidation of the 7-amino group .

- Replicate with controls : Compare results using literature protocols (e.g., Banno et al., 1988) .

Safety and Handling

Basic: Q. Q8. What safety protocols are recommended for handling 7-amino-1,4-dimethyl-2(1H)-quinolinone? A8. Key precautions:

- PPE : Nitrile gloves and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential dust inhalation .

- Storage : Inert atmosphere (N₂) at 4°C to prevent degradation .

Advanced: Q. Q9. How can computational toxicity models predict the environmental impact of this compound? A9. Tools like ECOSAR predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.